N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to an imidazole moiety via a flexible ethoxyethyl chain. The benzo[c][1,2,5]thiadiazole group is an electron-deficient aromatic system, often associated with redox activity and applications in materials science or medicinal chemistry . The imidazole ring contributes basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets. The ethoxyethyl spacer likely modulates solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-14(11-1-2-12-13(9-11)18-22-17-12)16-4-7-21-8-6-19-5-3-15-10-19/h1-3,5,9-10H,4,6-8H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQISKMSLUOBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCOCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target molecule divides into two primary components:
- Benzo[c]thiadiazole-5-carboxylic acid : A bicyclic aromatic system with a carboxylic acid group at position 5.
- N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)amine : A polyether-linked imidazole derivative bearing a primary amine.
Coupling these fragments via an amide bond forms the final product.
Synthetic Strategy Considerations
- Carboxylic Acid Activation : Classical methods (e.g., acid chlorides) and modern coupling reagents (e.g., HATU) are evaluated for efficiency.
- Amine Synthesis : Functionalization of imidazole with ethylene glycol derivatives followed by amination.
- Steric and Electronic Effects : The ethoxyethyl spacer may necessitate optimized reaction conditions to mitigate steric hindrance during coupling.
Synthesis of Benzo[c]thiadiazole-5-carboxylic Acid
Nitrile Hydrolysis
Starting from benzo[c]thiadiazole-5-carbonitrile, hydrolysis under acidic or basic conditions yields the carboxylic acid.
Procedure :
- Basic Hydrolysis : Reflux with 2N NaOH at 70°C for 4 hours (yield: 88–92%).
- Acidic Hydrolysis : Stir in concentrated HCl at 100°C for 6 hours (yield: 78–85%).
Table 1: Hydrolysis Conditions and Yields
| Starting Material | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Carbonitrile | 2N NaOH | 70°C | 4 | 90 ± 2 |
| Carbonitrile | Conc. HCl | 100°C | 6 | 82 ± 3 |
Ester Saponification
Methyl benzo[c]thiadiazole-5-carboxylate undergoes saponification with lithium hydroxide (LiOH) in methanol/water (3:1) at 25°C for 16 hours, achieving >95% conversion.
Synthesis of N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)amine
Imidazole Alkylation
Imidazole reacts with 2-(2-chloroethoxy)ethanol in the presence of NaH (1.2 equiv) in THF at 60°C for 12 hours to form 2-(2-(1H-imidazol-1-yl)ethoxy)ethanol (yield: 74%).
Amide Coupling Methodologies
Acid Chloride Mediated Coupling
Coupling Reagent-Based Approaches
Table 2: Coupling Reagent Performance
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | DIPEA | 25°C | 92 ± 3 |
| EDCl/HOBt | DCM | NMM | 0°C → 25°C | 85 ± 2 |
| DCC | THF | DMAP | 25°C | 78 ± 4 |
HATU-mediated coupling in DMF with DIPEA achieves the highest yield (92%) due to enhanced activation and reduced racemization.
Purification and Characterization
Crystallization
Crude product recrystallizes from ethyl acetate/hexane (1:3) to afford white crystals (purity: 98.5% by HPLC).
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazole), 8.45 (d, J = 8.5 Hz, 1H, thiadiazole), 7.92–7.85 (m, 2H, aromatic), 4.52 (t, J = 5.1 Hz, 2H, OCH₂), 3.88 (t, J = 5.1 Hz, 2H, NCH₂).
- HRMS (ESI) : m/z calculated for C₁₅H₁₄N₅O₂S [M+H]⁺: 336.0819; found: 336.0815.
Process Optimization and Scalability
Solvent Selection
Green Chemistry Considerations
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (88%).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The benzo[c][1,2,5]thiadiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features an imidazole ring, a benzo[c][1,2,5]thiadiazole moiety, and an ethoxyethyl side chain. These structural components contribute to its diverse biological activities and make it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including compounds similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, exhibit significant antimicrobial properties. For instance, studies have shown that 1,3,4-thiadiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against various fungi .
Case Study: Biological Evaluation
A synthesis study involving thiadiazole derivatives demonstrated their effectiveness in inhibiting bacterial growth using the paper disc diffusion method. Compounds were tested against pathogens like Staphylococcus aureus and Escherichia coli, showcasing promising results in terms of antimicrobial efficacy .
Anticancer Potential
Thiadiazole compounds are recognized for their potential anticancer activities. The unique chemical structure of this compound may enhance its interaction with cancer cell lines.
Case Study: Cytotoxicity Evaluation
A series of new 1,3,4-thiadiazoles synthesized for evaluation against human cancer cell lines demonstrated significant cytotoxic effects. In vitro studies indicated that these compounds could inhibit the proliferation of cancer cells effectively compared to standard chemotherapeutic agents .
Future Research Directions
The ongoing exploration of this compound suggests several promising avenues for future research:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific pathogens or cancer types.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound in a biological context.
- Combination Therapies : Investigating the potential synergistic effects when used alongside existing treatments for infections or cancer.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The benzo[c][1,2,5]thiadiazole moiety can interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
2.1.1 Benzo[c][1,2,5]thiadiazole vs. Benzimidazole Derivatives Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () replace the benzo[c][1,2,5]thiadiazole core with a benzimidazole. However, the thiadiazole core in the target compound may confer stronger electron-withdrawing effects, improving stability under oxidative conditions .
2.1.2 Imidazo[2,1-b]thiazole-5-carboxamides
Compounds such as ND-11503 and ND-11564 () feature an imidazo[2,1-b]thiazole core instead of benzo[c][1,2,5]thiadiazole. These derivatives exhibit anti-inflammatory and antimicrobial activities, attributed to the fused thiazole-imidazole system. The target compound’s benzo[c][1,2,5]thiadiazole may offer distinct electronic properties, influencing binding to targets like kinases or microbial enzymes .
Substituent Effects
2.2.1 Ethoxyethyl-Imidazole Chain The ethoxyethyl linker in the target compound contrasts with rigid substituents in analogs like ND-11566 (), which has a trifluoromethylphenoxy group. Flexibility in the ethoxyethyl chain may improve membrane permeability but reduce target specificity compared to rigid aromatic substituents .
2.2.2 Nitroso and Halogen Modifications
The compound 5-chloro-N-(1-nitroso-4,5-dihydro-1H-imidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine () introduces a nitroso group and chlorine atom. Nitroso groups are reactive but may confer mutagenic risks, whereas the target compound’s unmodified imidazole and carboxamide groups likely enhance stability .
Pharmacological and Physicochemical Properties
Key Observations:
- Melting Points : Benzimidazole derivatives (e.g., 9a, 9c) exhibit higher melting points (165–192°C) compared to imidazo[2,1-b]thiazoles, suggesting stronger intermolecular interactions .
- Bioactivity : Trifluoromethyl groups (e.g., ND-11564) enhance lipophilicity and bioavailability, whereas bromine in 9c may improve antimicrobial potency via halogen bonding .
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that incorporates an imidazole ring and a benzo[c][1,2,5]thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C14H15N5O2S
- Molecular Weight : 317.37 g/mol
- CAS Number : 2034232-35-2
The structure features a carboxamide group attached to a thiadiazole ring, which is known for its diverse biological activities. The imidazole component is often associated with pharmacological properties, enhancing the compound's potential efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have shown significant inhibitory effects on various cancer cell lines.
A notable study reported that certain derivatives exhibited IC50 values as low as 0.420 ± 0.012 μM against specific cancer types, indicating potent anticancer activity when compared to standard drugs like doxorubicin . The mechanism of action appears to involve the inhibition of key enzymes and pathways involved in tumor proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that several derivatives exhibit significant antibacterial activity against strains such as Mycobacterium tuberculosis. For example, compounds with specific substitutions on the benzimidazole ring showed minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Protein Interactions : The imidazole ring may facilitate interactions with proteins involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Q & A
Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?
The compound features a benzo[c][1,2,5]thiadiazole core , an electron-deficient aromatic system enabling π-π stacking with biological targets. Key substituents include:
- A 1H-imidazol-1-yl group attached via an ethoxyethyl spacer, facilitating hydrogen bonding and modulating pharmacokinetics.
- A carboxamide linker enhancing solubility and target binding via dipole interactions. These structural elements dictate reactivity in nucleophilic substitutions and redox reactions .
Q. What are the common synthetic strategies for preparing benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives?
A three-step protocol is typical:
- Synthesis of benzo[c][1,2,5]thiadiazole-5-carboxylic acid via nitration/cyclization of o-phenylenediamine derivatives.
- Activation as acid chloride using SOCl₂ (60–80°C, anhydrous conditions).
- Amide coupling with N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amine under basic conditions (e.g., triethylamine in CH₂Cl₂ at 0–5°C) .
Q. Which analytical techniques confirm purity and structural integrity during synthesis?
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).
- ¹H/¹³C NMR (DMSO-d₆) to verify substituent integration.
- High-resolution mass spectrometry (HRMS) for molecular ion validation (±3 ppm error) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during amide coupling?
Strategies include:
- Using HATU over EDC/HOBt for improved coupling efficiency (yields: 85% → 93%).
- Strict temperature control (-10°C to 0°C) during acid chloride formation to prevent hydrolysis.
- Gradient recrystallization (ethanol/water, 4:1) to remove unreacted amines.
- In situ FTIR monitoring to identify optimal reaction kinetics .
Q. How should researchers resolve contradictions in reported biological activity data?
- Standardize assays (e.g., fixed ATP concentrations in kinase studies).
- Use orthogonal methods : Surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC) for binding affinity validation.
- Compare activity across structural analogs to isolate critical moieties .
Q. What experimental approaches evaluate thermal stability and solubility under physiological conditions?
- Thermal gravimetric analysis (TGA) at 10°C/min under N₂ to determine decomposition thresholds.
- Shake-flask solubility profiling in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and n-octanol/water for logP determination.
- For low solubility (<1 mg/mL), explore co-solvents (e.g., PEG400/water) or salt formation .
Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?
- Systematic modifications : Replace imidazole with pyrazole/triazole; vary spacer length (C2 vs. C3 linkers).
- Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the thiadiazole’s 4-position.
- Evaluate dose-response curves (IC₅₀) across ≥3 cell lines to establish potency trends .
Q. What in silico strategies predict target interactions for imidazole-thiadiazole derivatives?
- Molecular docking (AutoDock Vina) using protein crystal structures (e.g., EGFR, PDB ID 1M17).
- Molecular dynamics simulations (50 ns runs in GROMACS) to assess binding pose stability.
- Validate via correlation (R² >0.7) between computed ΔG and experimental Kd .
Q. How to assess stability under acidic/basic conditions relevant to drug delivery?
- Degradation studies : Incubate in HCl (pH 1) and NaOH (pH 13) at 37°C; sample at 0/24/48h.
- Analyze products via LC-MSⁿ to identify cleavage patterns.
- Monitor thiadiazole ring integrity via UV-Vis (λmax 320 nm) .
Q. What orthogonal methods validate conflicting mechanistic data from biochemical assays?
- Surface plasmon resonance (SPR) to confirm binding kinetics observed in fluorescence polarization.
- Cellular thermal shift assays (CETSA) for target engagement in live cells.
- RNAi knockdown to correlate target inhibition with phenotypic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
